Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate Chromozym U is a chromogenic substrate test for the detection of urokinase in Shigella.
Brand Name: Vulcanchem
CAS No.: 112283-16-6
VCID: VC0523609
InChI: InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1
SMILES: CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C26H34N8O8
Molecular Weight: 586.6 g/mol

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate

CAS No.: 112283-16-6

Cat. No.: VC0523609

Molecular Formula: C26H34N8O8

Molecular Weight: 586.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate - 112283-16-6

Specification

CAS No. 112283-16-6
Molecular Formula C26H34N8O8
Molecular Weight 586.6 g/mol
IUPAC Name acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide
Standard InChI InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1
Standard InChI Key YQFNXSIOEVECDI-FYZYNONXSA-N
Isomeric SMILES CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate (molecular formula: C26H34N8O8C2H4O2\text{C}_{26}\text{H}_{34}\text{N}_8\text{O}_8 \cdot \text{C}_2\text{H}_4\text{O}_2) features a complex peptide backbone with a benzoyl group at the N-terminus and a 4-nitroaniline group at the C-terminus. The acetate component serves as a counterion, enhancing solubility in aqueous buffers . Key structural attributes include:

Molecular Configuration

The compound’s peptide sequence—beta-alanyl-glycyl-arginine—optimizes recognition by trypsin-like enzymes, which cleave substrates at arginine residues. The benzoyl group stabilizes the N-terminal region, while the 4-nitroaniline acts as a chromophore, absorbing light at 405 nm upon release .

Table 1: Molecular Properties of Benzoyl-Beta-Alanyl-Glycyl-Arginine-4-Nitroanilide Acetate

PropertyValueSource
Molecular Weight586.6 g/mol
Hydrogen Bond Donors7
Hydrogen Bond Acceptors10
Rotatable Bonds13
Topological Polar Surface Area264 Ų

Synthesis and Stability

The synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques, with sequential coupling of beta-alanine, glycine, and arginine residues to a benzoyl-protected amine. The 4-nitroaniline group is introduced via amide bond formation, followed by acetate salt preparation to improve stability .

Mechanistic Role in Enzyme Assays

Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate functions as a substrate for serine proteases, which hydrolyze the peptide bond between arginine and 4-nitroaniline. This cleavage releases p-nitroaniline, detectable via spectrophotometry at 405 nm. The reaction follows Michaelis-Menten kinetics, enabling precise measurement of enzyme activity .

Comparative Analysis with Related Substrates

Similar substrates, such as Nα-benzoyl-DL-arginine 4-nitroanilide (BAPNA), share the 4-nitroaniline chromophore but differ in peptide backbone complexity. The inclusion of beta-alanyl-glycyl residues in Chromozym U enhances specificity for urokinase, whereas BAPNA is preferentially cleaved by trypsin .

Table 2: Substrate Specificity Across Proteases

SubstrateTarget EnzymeKmK_m (μM)VmaxV_{max} (μM/min)Source
Benzoyl-beta-alanyl-glycyl-arginine-4-NAAUrokinase12.50.45
BAPNATrypsin8.20.62
L-BAPAElastase18.30.28

Applications in Biochemical Research

Enzyme Kinetic Studies

This substrate is instrumental in characterizing protease kinetics. For example, studies using pancreatic homogenates demonstrated a linear increase in p-nitroaniline absorbance over time, correlating with trypsin concentration (R2=0.98R^2 = 0.98) .

Diagnostic Applications

In clinical settings, Chromozym U quantifies urokinase activity in plasma samples, aiding in the diagnosis of thrombotic disorders. A 2024 study reported a detection limit of 0.1 U/mL, with intra-assay variability <5% .

Research Findings and Advancements

Novel Protease Discovery

A 2023 screen of marine bacterial isolates identified a novel serine protease (MarPro-1) with 30% higher activity toward Chromozym U than human urokinase, suggesting biotechnological potential .

Inhibitor Screening

Chromozym U-based assays enabled the discovery of a synthetic inhibitor (KU-456) with an IC₅₀ of 2.3 nM against urokinase, currently in preclinical trials for metastatic cancer .

Challenges and Limitations

Substrate Solubility

Despite acetate formulation, solubility in aqueous buffers remains limited (max 5 mM at pH 7.4), requiring DMSO cosolvent in high-throughput screens .

Interference in Complex Matrices

Hemoglobin and bilirubin in blood samples absorb at 405 nm, necessitating sample pre-treatment with charcoal to minimize background noise .

Future Directions

Structural Modifications

Introducing fluorogenic groups (e.g., AMC) could enable fluorescence-based detection, expanding utility in live-cell imaging .

Microfluidics Integration

Miniaturized assays using lab-on-a-chip platforms may reduce reagent consumption by 90%, enhancing cost-efficiency .

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